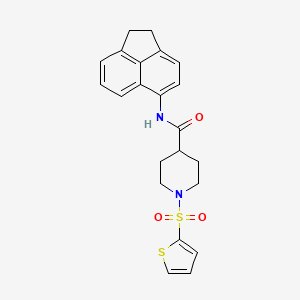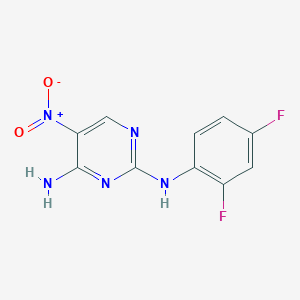
N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide” is a chemical compound that belongs to the class of azetidines . Azetidines are organic compounds containing a saturated, four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring, a cyclopropyl group attached to the nitrogen atom of the ring, and a 3,4-difluorobenzoyl group and a carboxamide group attached to the first and third carbon atoms of the ring, respectively .科学的研究の応用
N-CP-DFBA has a wide range of applications in scientific research. It has been used in the synthesis of various biologically active compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses. It has also been used in the synthesis of compounds that have potential applications in the treatment of Alzheimer’s disease. In addition, N-CP-DFBA has been used in the synthesis of compounds with potential applications in the treatment of cancer.
作用機序
N-CP-DFBA is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, N-CP-DFBA can increase the levels of acetylcholine in the brain, leading to an increase in nerve impulse transmission.
Biochemical and Physiological Effects
N-CP-DFBA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of acetylcholine in the brain, leading to an increase in nerve impulse transmission. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to increase the levels of certain hormones in the body.
実験室実験の利点と制限
N-CP-DFBA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of potential applications. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that N-CP-DFBA is toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of N-CP-DFBA in scientific research. It could be used to synthesize compounds with potential applications in the treatment of Alzheimer’s disease, as well as compounds with potential anti-cancer properties. It could also be used to synthesize compounds with potential anti-inflammatory and antioxidant properties. In addition, N-CP-DFBA could be used to synthesize compounds with potential applications in the treatment of other neurological disorders, such as Parkinson’s disease. Finally, N-CP-DFBA could be used to synthesize compounds with potential applications in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease.
合成法
N-CP-DFBA can be synthesized by a two-step process. The first step involves the reaction of 1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid with cyclopropylmagnesium bromide to form an intermediate. The second step involves the reaction of the intermediate with hydrochloric acid to form N-CP-DFBA.
特性
IUPAC Name |
N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c15-11-4-1-8(5-12(11)16)14(20)18-6-9(7-18)13(19)17-10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGFCUZDGULLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(trifluoromethyl)benzenesulfonyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494615.png)
![N-(2-ethoxyphenyl)-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6494623.png)
![N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B6494639.png)
![1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B6494645.png)
![6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B6494646.png)
![3-(3-oxo-3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}propyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6494650.png)
![12-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-2-one](/img/structure/B6494658.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494679.png)
![1-(3,4-difluorobenzoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}azetidine-3-carboxamide](/img/structure/B6494686.png)

![1-(3,4-difluorobenzoyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B6494701.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6494717.png)